(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine
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Overview
Description
(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is an organic compound characterized by the presence of a methanimine group attached to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a hexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-hexylaniline under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(Methoxy)phenyl]-1-(4-methylphenyl)methanimine
- (E)-N-[4-(Ethoxy)phenyl]-1-(4-ethylphenyl)methanimine
- (E)-N-[4-(Butoxy)phenyl]-1-(4-butylphenyl)methanimine
Uniqueness
(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine is unique due to the presence of long alkyl chains (hexyl groups) attached to the phenyl rings
Properties
CAS No. |
918404-36-1 |
---|---|
Molecular Formula |
C25H35NO |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
N-(4-hexoxyphenyl)-1-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C25H35NO/c1-3-5-7-9-11-22-12-14-23(15-13-22)21-26-24-16-18-25(19-17-24)27-20-10-8-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |
InChI Key |
LWFSXZISWMUUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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